![molecular formula C12H13N3OS B3743910 5-[4-(dimethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3743910.png)

5-[4-(dimethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one

Übersicht

Beschreibung

The compound “5-[4-(dimethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one” is also known as 5-(4-dimethylaminobenzylidene)rhodanine . It has a molecular formula of C12H12N2OS2 and a molecular weight of 264.4 . This compound is a silver-specific dye used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-(4-(dimethylamino)benzylidene)-1-(4-(3-(aryl)acryloyl) phenyl)-2-phenyl-1H-imidazol-5(4H)-ones have been synthesized by condensation of 1-(4-acetylphenyl)-4-(4-(dimethylamino)benzylidene)-2-phenyl-1H-imidazol-5(4H)-one with different aryl aldehydes .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can provide information about the functional groups present in the molecule . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the molecular structure .Physical And Chemical Properties Analysis

The compound is insoluble in water but moderately soluble in acetone. It is very slightly soluble in benzene, chloroform, and diethyl ether . The melting point is reported to be 275 - 280 °C .Wissenschaftliche Forschungsanwendungen

Silver-Specific Dye

This compound is a silver-specific dye that is used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . This application is particularly useful in the field of radiography and imaging, where it helps in the detection and quantification of silver.

Indicator in Titration

It is used as an indicator in the titration of cyanide solution with silver nitrate solution . This makes it valuable in analytical chemistry, where it aids in the determination of cyanide concentrations.

Corrosion Inhibitor

The compound has been examined for its inhibiting impact on the corrosion of carbon steel in 1 M HCl . It has been found to be an excellent inhibitor, with its inhibition efficiency increasing with concentration and decreasing with temperature .

Detection of Various Metals

It has been applied for the detection of Ag, Au, Cu, Hg, Pd, Pt, alkaloids, antipyrin, indican, sulfonamide, urobilinogen . This makes it a versatile tool in the detection and quantification of various metals and compounds.

Determination of Silver, Palladium, Mercury, and Gold

The compound is used as a reagent for the determination of silver, palladium, mercury, and gold . This application is particularly useful in the field of metallurgy and mineralogy, where accurate determination of these metals is crucial.

Catalyst in Synthesis

The compound has been used in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one using an aldehyde as the starting molecule . This highlights its role in organic synthesis, particularly in the creation of isoxazole derivatives.

Safety and Hazards

According to the safety data sheet, in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur. In case of inhalation, remove to fresh air and get medical attention immediately if symptoms occur. If not breathing, give artificial respiration. In case of ingestion, do not induce vomiting and get medical attention .

Wirkmechanismus

Target of Action

The primary target of 5-[4-(dimethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one is silver ions . This compound is a silver-specific dye .

Mode of Action

5-[4-(dimethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one interacts with silver ions to form a complex . This interaction results in a color change, which can be used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay .

Pharmacokinetics

Its solubility profile indicates that it is insoluble in water, moderately soluble in acetone, and very slightly soluble in benzene, chloroform, and diethyl ether . These properties could impact its bioavailability and distribution in biological systems.

Result of Action

The primary result of the action of 5-[4-(dimethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one is the formation of a colored complex with silver ions . This can be used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay .

Action Environment

The action of 5-[4-(dimethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one can be influenced by environmental factors such as the presence of silver ions and the solvent used. Its solubility in different solvents suggests that its efficacy and stability could vary depending on the environment .

Eigenschaften

IUPAC Name |

(5Z)-2-amino-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(13)17-10/h3-7H,1-2H3,(H2,13,14,16)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJLWJBAVGYHDZ-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

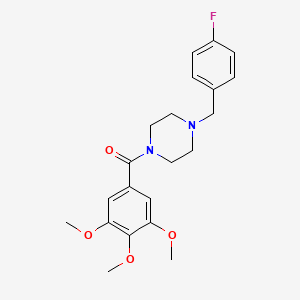

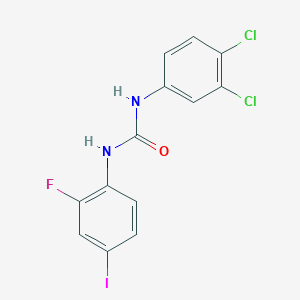

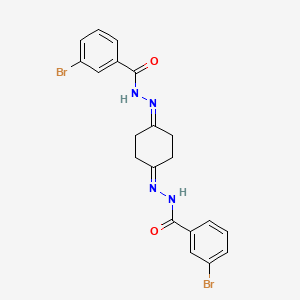

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3743842.png)

![5-{[(3-chlorophenyl)amino]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3743844.png)

![5-{[(4-fluorobenzyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743851.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743864.png)

![1-(3-methoxyphenyl)-5-{[(3,4,5-trimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743866.png)

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3743881.png)

![N-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B3743909.png)

![2,2'-[(3-nitrophenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3743918.png)

![2-isopropyl-1,3-bis[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3743926.png)

![2-chloro-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B3743940.png)

![1-[3,4,4-trichloro-1-(4-morpholinyl)-2-nitro-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B3743952.png)